2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Overview
Description
2-(3-Cyclohexyl-1-bicyclo[111]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclo[1.1.1]pentane core. This can be achieved through transition-metal-free multi-component reactions, exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals. The cyclohexyl group is then introduced through further functionalization reactions.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of advanced catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding.
Medicine: The compound may have therapeutic potential, and its derivatives could be explored for drug development.
Industry: It can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which it is used. For example, in a biological setting, it might bind to a particular enzyme or receptor, altering its activity.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core structure but differ in their substituents.
Cyclohexyl-containing compounds: These compounds have similar cyclohexyl groups but differ in their bicyclic structures.
Uniqueness: The uniqueness of 2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid lies in its combination of the bicyclic core with specific functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of 2-(3-Cyclohexyl-1-bicyclo[111]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, highlighting its synthesis, reactions, applications, and uniqueness
Properties
IUPAC Name |
2-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-16(2,3)23-15(22)19-13(14(20)21)18-9-17(10-18,11-18)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBXPRTZSIBQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)(C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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